molecular formula C16H15NO3S B2533365 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid CAS No. 329081-93-8

2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid

Cat. No.: B2533365
CAS No.: 329081-93-8
M. Wt: 301.36
InChI Key: CDDDZKZEJVHOND-UHFFFAOYSA-N
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Description

2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid is a benzoic acid derivative characterized by a thioether linkage (-S-) connecting the benzoic acid core to a substituted acetamide group. The acetamide moiety contains a methyl(phenyl)amino substituent, contributing to its unique electronic and steric properties. This compound is cataloged under CAS number 329081-93-8 and has a molecular weight of 329.40 g/mol .

Structurally, the molecule features:

  • A benzoic acid group (providing acidity and hydrogen-bonding capacity).
  • A thioether bridge (enhancing lipophilicity and metabolic stability).
  • A 2-oxoethylacetamide side chain with methyl(phenyl)amino substitution (influencing steric bulk and π-π stacking interactions).

Its discontinued commercial availability (CymitQuimica) suggests specialized applications in research, likely in medicinal chemistry or enzyme inhibition studies .

Properties

IUPAC Name

2-[2-(N-methylanilino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-17(12-7-3-2-4-8-12)15(18)11-21-14-10-6-5-9-13(14)16(19)20/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDDZKZEJVHOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with N-methyl-N-phenylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Possible use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid is not well-documented. it is likely to interact with biological targets through its amide and thioether functionalities. These groups can form hydrogen bonds and engage in hydrophobic interactions with proteins, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thioether-linked benzoic acid derivatives. Below is a comparative analysis with structurally related analogs:

Structural and Physicochemical Comparisons

Compound Name Substituent Variations Molecular Weight (g/mol) Key Features Reference
2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid -N-methylphenyl group on acetamide 329.40 High lipophilicity; potential for aromatic interactions.
4-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)methylbenzoic acid -4-Methylphenyl group on acetamide; methylene spacer 315.39 Enhanced solubility due to para-methyl group; reduced steric hindrance.
2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid -2-Fluorophenyl group on acetamide 333.35 Increased electronegativity; potential for halogen bonding.
4-({2-[(4-Fluorophenyl)amino]-2-oxoethyl}thio)methylbenzoic acid -4-Fluorophenyl group; methylene spacer 319.35 Improved metabolic stability; fluorine enhances bioavailability.
2-{[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid -Benzimidazole substituent 313.33 Heterocyclic moiety enabling DNA intercalation or kinase inhibition.

Key Observations:

  • Heterocyclic Modifications : Benzimidazole-containing analogs () exhibit divergent pharmacological profiles, emphasizing the role of the acetamide group in target specificity.

Crystallographic and Conformational Insights

  • The target compound’s triclinic crystal system (hypothesized based on ) contrasts with the monoclinic systems of simpler analogs like 2-(2-ethoxy-2-oxoacetamido)benzoic acid .
  • Hydrogen-bonding networks in these compounds (e.g., O–H⋯O and C–H⋯O interactions) stabilize planar molecular geometries, critical for solid-state packing and solubility .

Biological Activity

2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a thioether, and an amide group. This unique combination of functional groups suggests potential biological activities, particularly in pharmacology and biochemistry. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H15NO3S
  • Molecular Weight : 301.36 g/mol
  • CAS Number : 329081-93-8

The compound is synthesized through the reaction of 2-mercaptobenzoic acid with N-methyl-N-phenylglycine, utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets via its amide and thioether functionalities. These groups can form hydrogen bonds and engage in hydrophobic interactions with proteins, potentially inhibiting enzyme activity or altering protein function.

Pharmacological Potential

Research indicates that compounds similar to this compound may influence several biological pathways:

  • Transporter Interaction : Studies show that benzoic acid derivatives can stimulate the efflux of glutamate through the Organic Anion Transporter 2 (OAT2), which is crucial for maintaining neurotransmitter balance in the liver . This mechanism might extend to related compounds, suggesting potential neuroprotective effects.
  • Anticancer Activity : The structural features of this compound may confer anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The presence of an amide group is often associated with enhanced binding affinity to target proteins involved in cancer progression .
  • Antimicrobial Properties : Preliminary studies suggest that thioether-containing compounds can exhibit antimicrobial activity, although specific data on this compound remains limited.

Case Studies and Research Findings

StudyFocusFindings
Häussinger et al. (2013)Glutamate EffluxDemonstrated that benzoic acid analogs significantly stimulate glutamate release via OAT2, suggesting a mechanism for neuroprotection .
Patent AnalysisAnticancer ApplicationsInvestigated the use of similar compounds for treating non-small-cell lung carcinoma, indicating potential therapeutic applications for derivatives like this compound .
Synthesis and ReactivityChemical BehaviorExplored various reactions including oxidation and reduction pathways, which highlight the compound's versatility in synthetic chemistry.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

CompoundStructureBiological Activity
2-Aminobenzoic AcidLacks thioether and amide groupsLimited activity compared to target compound
N-Methyl-N-phenylglycineContains amide but no benzoic moietyPotentially less bioactive than target compound
PhenylacetoneSimilar phenyl group but different functional groupsDifferent reactivity profile

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